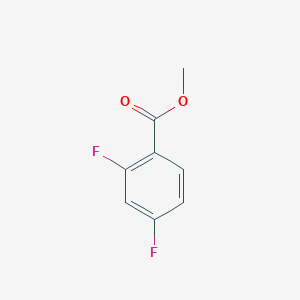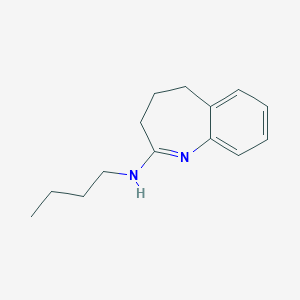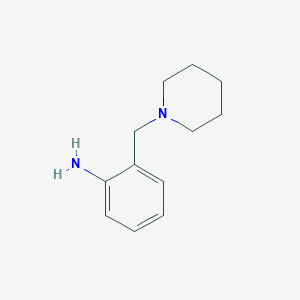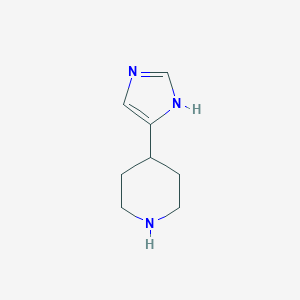
Piperazine-1-carbothialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine-1-carbothialdehyde (PZCA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of piperazine, a heterocyclic organic compound, and has a thioamide functional group attached to its nitrogen atom. PZCA has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
Mécanisme D'action
Piperazine-1-carbothialdehyde's mechanism of action is not yet fully understood. However, it is believed to act by binding to specific receptors on the surface of cells and altering their activity. Piperazine-1-carbothialdehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
Piperazine-1-carbothialdehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of specific genes. Piperazine-1-carbothialdehyde has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine-1-carbothialdehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Piperazine-1-carbothialdehyde is also relatively non-toxic, which makes it suitable for use in cell culture experiments. However, Piperazine-1-carbothialdehyde's solubility in water is limited, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for the study of Piperazine-1-carbothialdehyde. One area of research is the development of Piperazine-1-carbothialdehyde-based drugs for the treatment of cancer and infectious diseases. Another area of research is the development of Piperazine-1-carbothialdehyde-based chelating agents for the removal of heavy metals from contaminated water sources. Additionally, further studies are needed to better understand Piperazine-1-carbothialdehyde's mechanism of action and to identify potential side effects and limitations of its use in scientific research.
Conclusion
In conclusion, Piperazine-1-carbothialdehyde is a promising compound for scientific research due to its potential applications in medicinal chemistry, its relatively simple synthesis method, and its various biochemical and physiological effects. Further research is needed to fully understand Piperazine-1-carbothialdehyde's mechanism of action and to identify its potential limitations and side effects. However, Piperazine-1-carbothialdehyde's potential as a chelating agent and as a treatment for cancer and infectious diseases make it a compound worthy of continued study.
Méthodes De Synthèse
Piperazine-1-carbothialdehyde can be synthesized using various methods, including the reaction of piperazine with carbon disulfide followed by oxidation with hydrogen peroxide. Another method involves the reaction of piperazine with carbon disulfide and formaldehyde, followed by reduction with sodium borohydride. The synthesis of Piperazine-1-carbothialdehyde is relatively simple and can be achieved using readily available reagents.
Applications De Recherche Scientifique
Piperazine-1-carbothialdehyde has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and antitumor properties. Piperazine-1-carbothialdehyde has also been studied for its potential as a chelating agent, which can be used to remove heavy metals from contaminated water sources.
Propriétés
Numéro CAS |
106712-05-4 |
|---|---|
Formule moléculaire |
C5H10N2S |
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
piperazine-1-carbothialdehyde |
InChI |
InChI=1S/C5H10N2S/c8-5-7-3-1-6-2-4-7/h5-6H,1-4H2 |
Clé InChI |
PCXANUUFJLXZTK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C=S |
SMILES canonique |
C1CN(CCN1)C=S |
Synonymes |
1-Piperazinecarbothioaldehyde(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



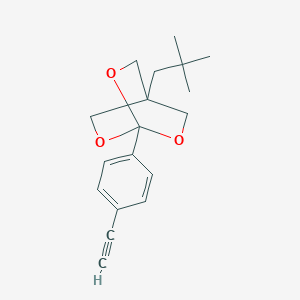
![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
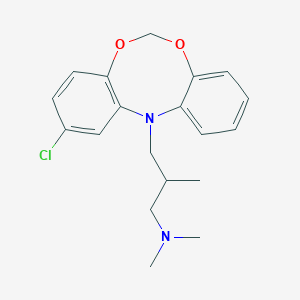


![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
